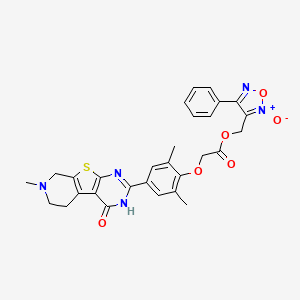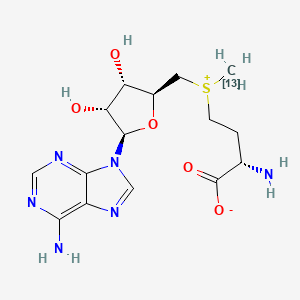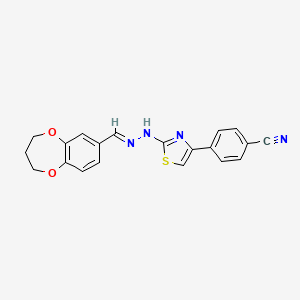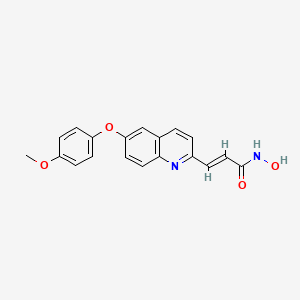
Hdac6-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac6-IN-11 is a small-molecule inhibitor specifically targeting histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the deacetylation of lysine residues on histone and non-histone proteins, impacting various cellular processes such as gene expression, cell motility, and protein degradation. This compound has garnered significant interest due to its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions where histone deacetylase 6 is implicated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-11 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes involve:
Formation of the Core Scaffold: This step often involves cyclization reactions under controlled conditions.
Functional Group Modifications: Introduction of specific functional groups to improve binding affinity and selectivity towards histone deacetylase 6. This may involve reactions such as alkylation, acylation, and amination.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Hdac6-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Applications De Recherche Scientifique
Hdac6-IN-11 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. .
Neurodegenerative Diseases: this compound is being studied for its neuroprotective effects, particularly in diseases like Alzheimer’s and Parkinson’s. .
Immunotherapy: This compound has been shown to modulate immune responses, making it a potential candidate for enhancing immunotherapeutic strategies.
Viral Infections: Research suggests that this compound may play a role in inhibiting viral replication and modulating host immune responses.
Mécanisme D'action
Hdac6-IN-11 exerts its effects by specifically inhibiting the deacetylase activity of histone deacetylase 6. This inhibition leads to increased acetylation of histone and non-histone proteins, affecting various cellular processes. The molecular targets and pathways involved include:
Histone Acetylation: Increased acetylation of histones leads to changes in chromatin structure and gene expression.
Non-Histone Protein Acetylation: Increased acetylation of proteins like α-tubulin and heat shock protein 90 (HSP90) affects cell motility, protein stability, and stress responses
Signaling Pathways: This compound modulates various signaling pathways, including those involved in cell cycle regulation, apoptosis, and immune responses
Comparaison Avec Des Composés Similaires
Hdac6-IN-11 is unique in its high selectivity and potency towards histone deacetylase 6 compared to other histone deacetylase inhibitors. Similar compounds include:
Tubastatin A: Another selective histone deacetylase 6 inhibitor with similar applications but different chemical structure.
Vorinostat (SAHA): A pan-histone deacetylase inhibitor with broader activity but less selectivity towards histone deacetylase 6.
Nexturastat A:
This compound stands out due to its unique chemical structure, which provides enhanced selectivity and reduced off-target effects compared to other inhibitors .
Propriétés
Formule moléculaire |
C19H16N2O4 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(E)-N-hydroxy-3-[6-(4-methoxyphenoxy)quinolin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H16N2O4/c1-24-15-5-7-16(8-6-15)25-17-9-10-18-13(12-17)2-3-14(20-18)4-11-19(22)21-23/h2-12,23H,1H3,(H,21,22)/b11-4+ |
Clé InChI |
VIDKIEAXAKFSHN-NYYWCZLTSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)/C=C/C(=O)NO |
SMILES canonique |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)C=CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

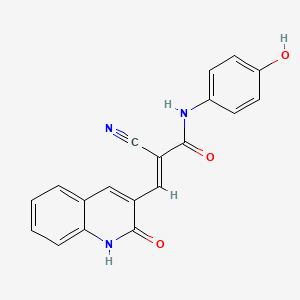
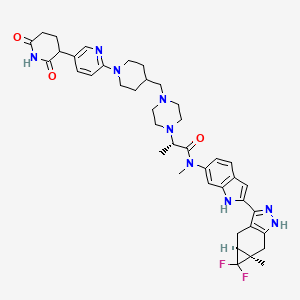
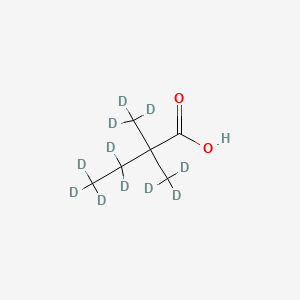
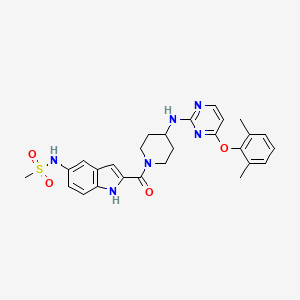

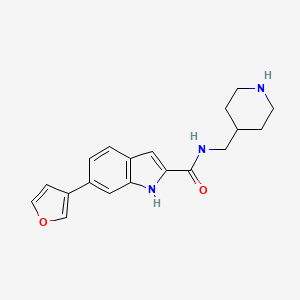
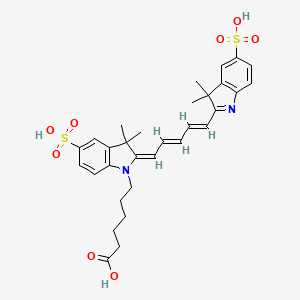
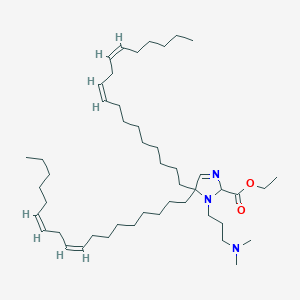
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
